molecular formula C31H30Cl2N2O3S B302754 5-{3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-{3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B302754
M. Wt: 581.6 g/mol
InChI Key: NRCQUDKTZSACDW-WTCWBGIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has recently gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the thiazolidinone family and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-{3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. This compound has also been shown to modulate various transcription factors and cytokines involved in these processes.
Biochemical and Physiological Effects
5-{3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell proliferation in vitro and in vivo. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity and high solubility in various solvents. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for research on 5-{3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to investigate its potential use in treating other diseases such as neurodegenerative diseases, autoimmune diseases, and infectious diseases. Another direction is to explore its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.
In conclusion, 5-{3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is a compound with potential therapeutic effects. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 5-{3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde with 3-cyclohexyl-2-(phenylimino)thiazolidin-4-one in the presence of a suitable base. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and for a specific duration. The product is then isolated and purified using various techniques such as column chromatography, recrystallization, or distillation.

Scientific Research Applications

5-{3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic effects. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in treating various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases.

properties

Product Name

5-{3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C31H30Cl2N2O3S

Molecular Weight

581.6 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H30Cl2N2O3S/c1-2-37-27-18-22(17-26(33)29(27)38-20-21-13-15-23(32)16-14-21)19-28-30(36)35(25-11-7-4-8-12-25)31(39-28)34-24-9-5-3-6-10-24/h3,5-6,9-10,13-19,25H,2,4,7-8,11-12,20H2,1H3/b28-19-,34-31?

InChI Key

NRCQUDKTZSACDW-WTCWBGIWSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Cl)OCC5=CC=C(C=C5)Cl

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Cl)OCC5=CC=C(C=C5)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Cl)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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